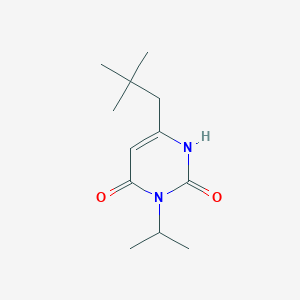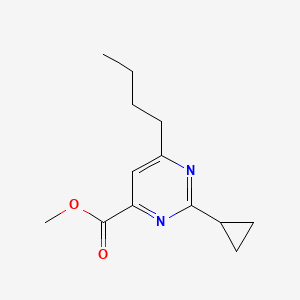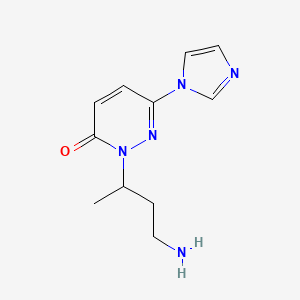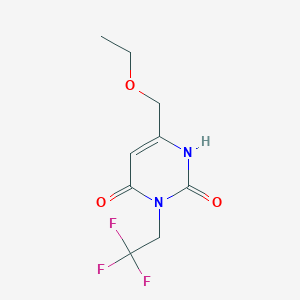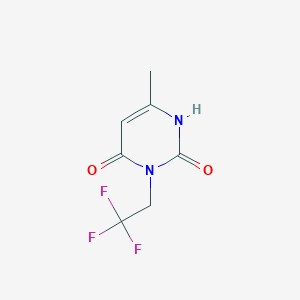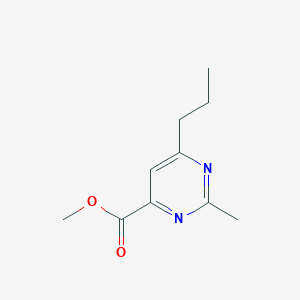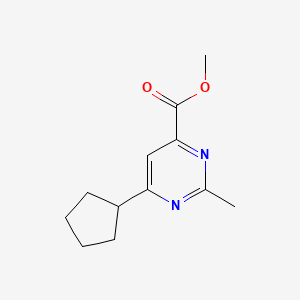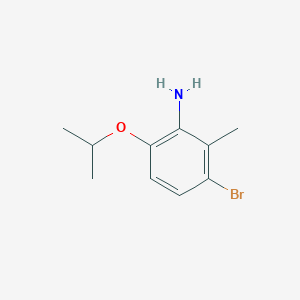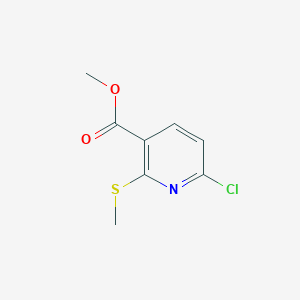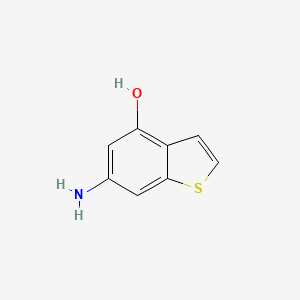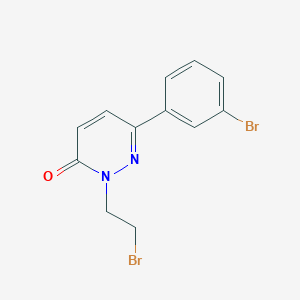
2-(2-Bromoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
The compound “2-(2-Bromoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The bromoethyl and bromophenyl groups suggest that this compound may have been synthesized for specific chemical properties or activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazinone core, with a bromoethyl group attached at the 2-position and a bromophenyl group at the 6-position .Chemical Reactions Analysis
The presence of bromine atoms in the molecule suggests that it could undergo various substitution reactions. The pyridazinone core could also participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts .Aplicaciones Científicas De Investigación
Molecular Structure and Characteristics
The compound 2-(2-Bromoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one shares structural similarities with various brominated heterocycles. For instance, a study on a related compound, methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, detailed its molecular structure, consisting of two cyclic groups linked by a methylene spacer, with significant intermolecular interactions like hydrogen bonds and C—Br⋯O=C interactions (Bortoluzzi et al., 2011).
Synthesis and Chemical Reactions
Bromophenyl groups are integral in synthesizing various benzimidazoles and heterocyclic compounds. For example, o-Bromophenyl isocyanide has been used to synthesize 1-substituted benzimidazoles, demonstrating the potential of bromophenyl derivatives in constructing complex molecules (Lygin & Meijere, 2009). Similarly, the synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues using intramolecular Heck-type reactions also highlights the versatility of bromophenyl compounds in organic synthesis (Dajka-Halász et al., 2004).
Antioxidant Properties
Research on bromophenols, particularly those derived from marine sources, has shown that they possess potent antioxidant properties. For instance, bromophenols isolated from the red alga, Vertebrata lanosa, displayed remarkable antioxidant activity in cellular assays (Olsen et al., 2013). This indicates a potential application of bromophenol derivatives, like the one , in developing natural antioxidant agents.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-(3-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVCGJGHRNDHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



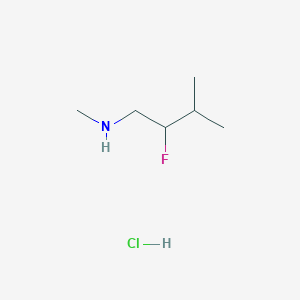

![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
